molecular formula C17H23F3N2O4 B11489225 Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate

Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate

Cat. No.: B11489225
M. Wt: 376.4 g/mol
InChI Key: PYNZFQNLFOYVGY-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate is a synthetic organic compound that belongs to the class of trifluoromethylated anilines This compound is characterized by the presence of a trifluoromethyl group, an acetamido group, and a butoxyaniline moiety

Preparation Methods

The synthesis of Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the trifluoromethylated intermediate:

    Acetamidation: The intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Butoxyaniline coupling: The final step involves the coupling of the acetamido intermediate with 4-butoxyaniline under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of specialty chemicals and materials, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropionate can be compared with other similar compounds, such as:

    Ethyl 2-acetamido-3,3,3-trifluoro-2-(4-sulfamoylanilino)propanoate: This compound has a sulfamoylanilino group instead of a butoxyanilino group, which may result in different chemical and biological properties.

    Ethyl 2-acetamido-2-(4-methoxyanilino)-3,3,3-trifluoropropionate:

Properties

Molecular Formula

C17H23F3N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2-acetamido-2-(4-butoxyanilino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C17H23F3N2O4/c1-4-6-11-26-14-9-7-13(8-10-14)22-16(17(18,19)20,21-12(3)23)15(24)25-5-2/h7-10,22H,4-6,11H2,1-3H3,(H,21,23)

InChI Key

PYNZFQNLFOYVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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